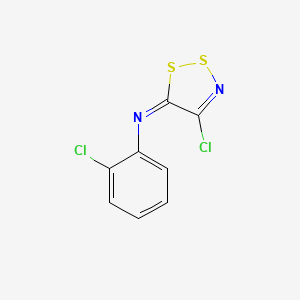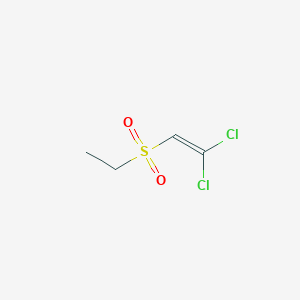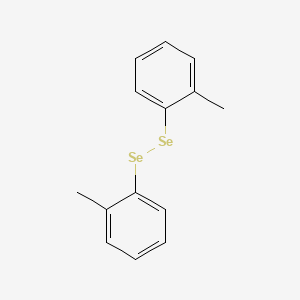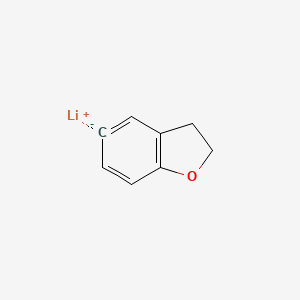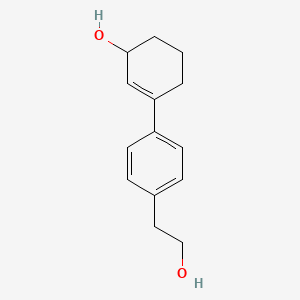
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol is an organic compound characterized by a benzene ring attached to a cyclohexene ring with a hydroxyl group and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol typically involves the reaction of benzene derivatives with cyclohexene derivatives under specific conditions. One common method is the acid-catalyzed alkylation of benzene with cyclohexene, followed by hydroxylation and ethanol addition .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where benzene and cyclohexene are reacted in the presence of catalysts such as sulfuric acid or aluminum chloride. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: Similar structure but lacks the benzene ring.
Benzyl alcohol: Contains a benzene ring but lacks the cyclohexene ring.
4-Phenylcyclohexene: Similar structure but lacks the hydroxyl group.
Uniqueness
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol is unique due to the presence of both a benzene ring and a cyclohexene ring with a hydroxyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
69629-21-6 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-[4-(2-hydroxyethyl)phenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C14H18O2/c15-9-8-11-4-6-12(7-5-11)13-2-1-3-14(16)10-13/h4-7,10,14-16H,1-3,8-9H2 |
Clave InChI |
YRTJDFIGZGHQFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C(C1)C2=CC=C(C=C2)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


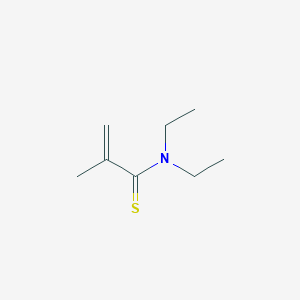
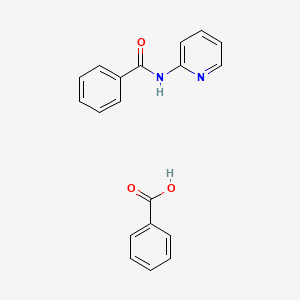
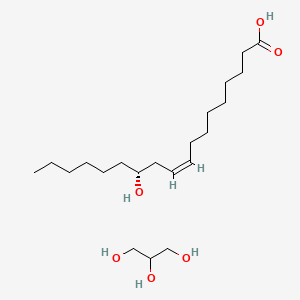
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
methanone](/img/structure/B14469765.png)
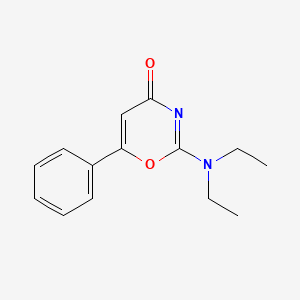
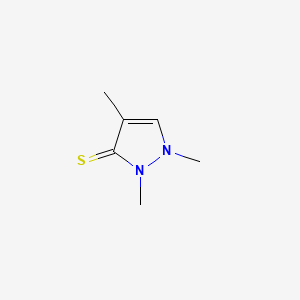
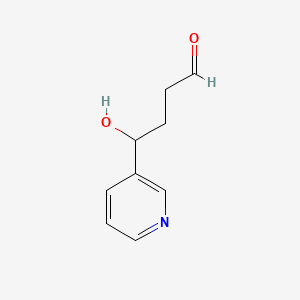
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
